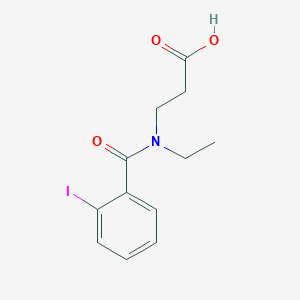

3-(n-Ethyl-2-iodobenzamido)propanoic acid

Description

3-(n-Ethyl-2-iodobenzamido)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with an N-ethyl-2-iodobenzamido group. The iodine atom at the ortho position of the benzamido ring and the ethyl group attached to the nitrogen atom define its structural uniqueness. The ethyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to non-alkylated analogs.

Properties

Molecular Formula |

C12H14INO3 |

|---|---|

Molecular Weight |

347.15 g/mol |

IUPAC Name |

3-[ethyl-(2-iodobenzoyl)amino]propanoic acid |

InChI |

InChI=1S/C12H14INO3/c1-2-14(8-7-11(15)16)12(17)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,15,16) |

InChI Key |

MWBOKKKKVGIUSX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC(=O)O)C(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Ethyl-2-iodobenzamido)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-iodobenzoic acid.

Amidation: The 2-iodobenzoic acid is then reacted with ethylamine to form 2-iodobenzamide.

Alkylation: The 2-iodobenzamide is subsequently alkylated with 3-bromopropanoic acid under basic conditions to yield 3-(n-Ethyl-2-iodobenzamido)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include ethylamine, 2-iodobenzoic acid, and 3-bromopropanoic acid, with solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

Types of Reactions

3-(n-Ethyl-2-iodobenzamido)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or amines in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-(n-Ethyl-2-iodobenzamido)propanoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(n-Ethyl-2-iodobenzamido)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Iodine Substitution: The target compound’s single iodine contrasts with iopanoic acid’s triiodinated structure . Fewer iodine atoms may reduce radiopacity but improve solubility and toxicity profiles.

- Heterocyclic vs. Aromatic Rings: Replacing the benzamido group with a thienyl ring (as in 3-(2-thienyl)propanoic acid) introduces electronic differences, affecting reactivity and binding interactions .

Pharmacological and Functional Insights

- Imaging Applications: Iopanoic acid’s use as a cholangiographic agent highlights the role of iodine in enhancing X-ray absorption . The target compound’s single iodine may suit applications requiring moderate radiopacity with reduced side effects.

- Metabolic Stability: The ethyl group in the target compound may slow metabolic degradation compared to ester derivatives like the thioxopropanoate in , which contains a labile ester linkage .

Analytical Considerations

- Stability Testing: Perfluorinated propanoic acid derivatives () emphasize the need to assess environmental persistence, though iodine’s lower stability compared to fluorine may reduce bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.